molecular formula C17H18N4O2 B1205034 N-[2-(4-methoxyphenyl)-5-benzotriazolyl]butanamide

N-[2-(4-methoxyphenyl)-5-benzotriazolyl]butanamide

Cat. No. B1205034
M. Wt: 310.35 g/mol
InChI Key: NSJWOTURAYVXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methoxyphenyl)-5-benzotriazolyl]butanamide is a member of triazoles.

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

N-[2-(4-methoxyphenyl)-5-benzotriazolyl]butanamide derivatives have been synthesized as part of research into heterocyclic compounds, which are known for their biological activities. These compounds, specifically N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide, have been evaluated for their lipoxygenase inhibitory activities, showing moderately good activities (Aziz‐ur‐Rehman et al., 2016).

Photodynamic Therapy Applications

Research into the synthesis and characterization of N-heterocycle-containing benzotriazoles, including derivatives of N-[2-(4-methoxyphenyl)-5-benzotriazolyl]butanamide, has shown potential applications in photodynamic therapy, a treatment method for cancer. These compounds exhibit sharp single peaks in the UV range and have high molar extinction coefficients, making them suitable for anti-UV protection and possibly for use in photodynamic therapy (Zhi‐hua Cui et al., 2012).

Antimicrobial and Anticancer Properties

A derivative of N-[2-(4-methoxyphenyl)-5-benzotriazolyl]butanamide has been synthesized and shown to exhibit antimicrobial activity, anticancer activity against lung carcinoma, and minimal effects on normal cell lines. This indicates potential applications in developing treatments for cancer and infectious diseases (M. Sirajuddin et al., 2015).

Matrix Metalloproteinases Imaging

Novel fluorinated derivatives of N-[2-(4-methoxyphenyl)-5-benzotriazolyl]butanamide have been synthesized for potential use in imaging matrix metalloproteinases (MMPs) using positron emission tomography (PET). These derivatives show high in vitro MMP inhibition potencies, indicating their suitability for in vivo imaging of MMPs in pathological processes (S. Wagner et al., 2007).

properties

Product Name

N-[2-(4-methoxyphenyl)-5-benzotriazolyl]butanamide

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)benzotriazol-5-yl]butanamide

InChI

InChI=1S/C17H18N4O2/c1-3-4-17(22)18-12-5-10-15-16(11-12)20-21(19-15)13-6-8-14(23-2)9-7-13/h5-11H,3-4H2,1-2H3,(H,18,22)

InChI Key

NSJWOTURAYVXJE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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